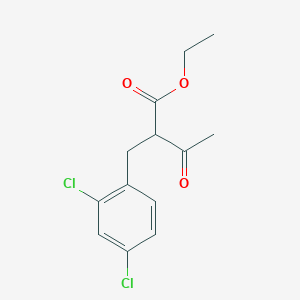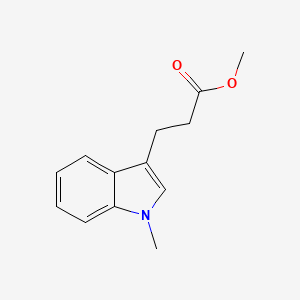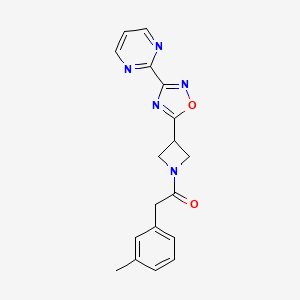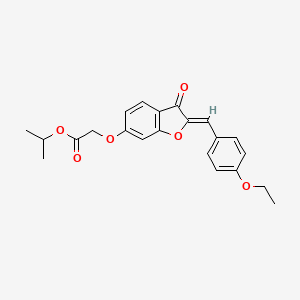
Ethyl 2-(2,4-dichlorobenzyl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,4-dichlorobenzyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C13H14Cl2O3 and its molecular weight is 289.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural elucidation of compounds structurally related to Ethyl 2-(2,4-dichlorobenzyl)-3-oxobutanoate, emphasizing their importance in organic synthesis. For instance, Kumar et al. (2016) reported on the synthesis, crystal, and molecular structure of a similar compound, demonstrating its antimicrobial and antioxidant activities. This indicates the potential of this compound derivatives in contributing to medicinal chemistry (Kumar et al., 2016).
Antimicrobial and Antioxidant Activities
Compounds related to this compound have been evaluated for their antimicrobial and antioxidant properties, suggesting their potential in pharmaceutical applications. For example, a study by Kariyappa et al. (2016) synthesized Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and investigated its antimicrobial activity, highlighting the biological relevance of such compounds (Kariyappa et al., 2016).
Biocatalysis and Chiral Synthesis
Research on this compound and related compounds extends into the realm of biocatalysis, demonstrating their utility in the stereoselective synthesis of chiral intermediates. For instance, Shimizu et al. (1990) explored the stereoselective reduction of Ethyl 4-Chloro-3-Oxobutanoate by microbial aldehyde reductase, showcasing the compound's role in producing enantiomerically enriched products for pharmaceutical purposes (Shimizu et al., 1990).
Catalysis and Synthetic Methodology
The compound's derivatives have been used to develop new synthetic methodologies. For example, research by Honey et al. (2012) described the use of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related intermediate, for synthesizing a wide range of trifluoromethyl heterocycles, highlighting its versatility in organic synthesis (Honey et al., 2012).
Propiedades
IUPAC Name |
ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-3-18-13(17)11(8(2)16)6-9-4-5-10(14)7-12(9)15/h4-5,7,11H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFUFYQFIKYEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)
![5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546913.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2546920.png)





![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)


